3,5-dinitro-N-(1-phenylpropan-2-yl)benzamide
Overview
Description
3,5-dinitro-N-(1-phenylpropan-2-yl)benzamide is a chemical compound with the molecular formula C16H15N3O5 and a molecular weight of 329.31 g/mol.
Preparation Methods
The synthesis of 3,5-dinitro-N-(1-phenylpropan-2-yl)benzamide typically involves the nitration of N-(1-phenylpropan-2-yl)benzamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 3 and 5 positions of the benzamide ring .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
3,5-dinitro-N-(1-phenylpropan-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can be oxidized under strong oxidative conditions to form corresponding nitro derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-dinitro-N-(1-phenylpropan-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,5-dinitro-N-(1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
3,5-dinitro-N-(1-phenylpropan-2-yl)benzamide can be compared with other similar compounds, such as:
1,3-dinitro-2-phenylpropane: This compound has a similar nitro group arrangement but differs in the substitution pattern on the benzene ring.
3,5-dinitrobenzamide: This compound lacks the phenylpropan-2-yl group, making it less complex and potentially less reactive.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and phenylpropan-2-yl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
3,5-dinitro-N-(1-phenylpropan-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-11(7-12-5-3-2-4-6-12)17-16(20)13-8-14(18(21)22)10-15(9-13)19(23)24/h2-6,8-11H,7H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPYCSHPZVLLFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901244846 | |
Record name | N-(1-Methyl-2-phenylethyl)-3,5-dinitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901244846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14402-01-8 | |
Record name | N-(1-Methyl-2-phenylethyl)-3,5-dinitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14402-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Methyl-2-phenylethyl)-3,5-dinitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901244846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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